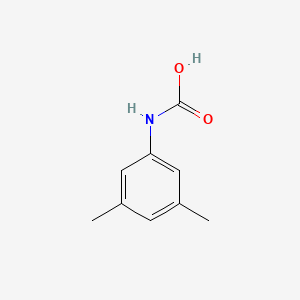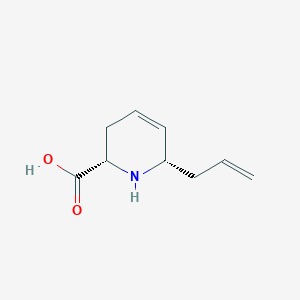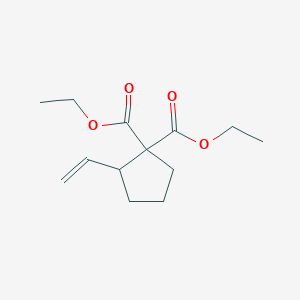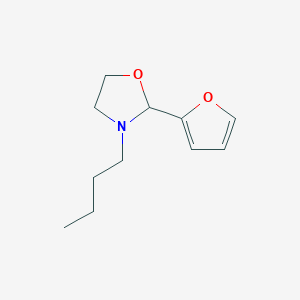
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered oxazolidine ring fused with a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a furan derivative with an amino alcohol in the presence of a suitable catalyst. For instance, the reaction between 2-furylamine and butyl glycidyl ether can be catalyzed by an acid or base to form the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazolidine ring can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazolidine ring can produce amines or alcohols.
科学的研究の応用
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of polymers and materials with specific mechanical or chemical properties.
作用機序
The mechanism of action of 3-Butyl-2-(furan-2-YL)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
2-Butyl-2-(furan-2-YL)-1,3-oxazolidine: Similar structure but with different substituents, leading to variations in reactivity and applications.
3-Butyl-2-(thiophen-2-YL)-1,3-oxazolidine: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties and biological activity.
3-Butyl-2-(pyridin-2-YL)-1,3-oxazolidine: Incorporates a pyridine ring, potentially affecting its binding affinity and specificity for molecular targets.
Uniqueness
3-Butyl-2-(furan-2-YL)-1,3-oxazolidine is unique due to the presence of both furan and oxazolidine rings, which confer distinct chemical and biological properties
特性
CAS番号 |
188859-79-2 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
3-butyl-2-(furan-2-yl)-1,3-oxazolidine |
InChI |
InChI=1S/C11H17NO2/c1-2-3-6-12-7-9-14-11(12)10-5-4-8-13-10/h4-5,8,11H,2-3,6-7,9H2,1H3 |
InChIキー |
LPFWMSDDVGMDLE-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCOC1C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


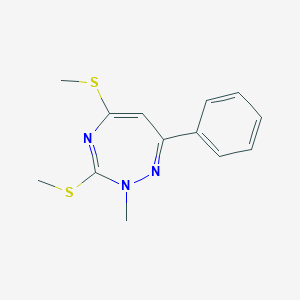
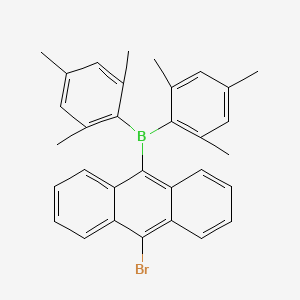
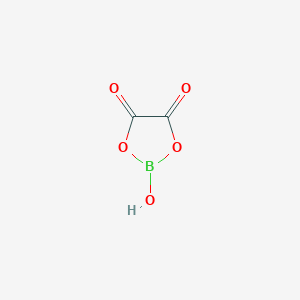
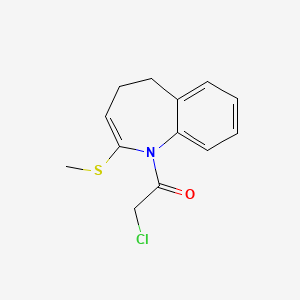
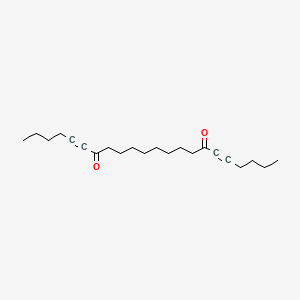
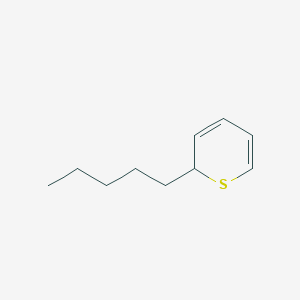
![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
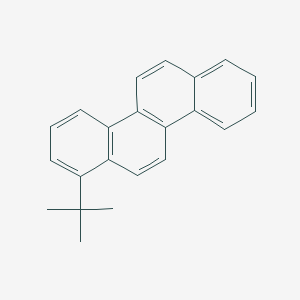
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)
